molecular formula C18H13ClN2O2 B5583774 N'-(2-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide

N'-(2-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide

Cat. No. B5583774
M. Wt: 324.8 g/mol
InChI Key: ZRTQQKIKGQKVFK-RGVLZGJSSA-N
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Description

Synthesis Analysis

The synthesis of N'-(2-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide involves condensation reactions that form Schiff bases. These reactions typically involve the condensation of 2-hydroxy-1-naphthaldehyde with chlorobenzohydrazide derivatives in suitable solvents, such as methanol. This process leads to the formation of various hydrazide compounds characterized by their unique structural and chemical properties (Li, Tian‐yi & Li, Wei, 2011).

Molecular Structure Analysis

The molecular structure of N'-(2-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide has been analyzed through techniques such as X-ray crystallography, revealing that these compounds often exhibit planar configurations due to the presence of conjugated systems. Intramolecular hydrogen bonding plays a significant role in determining the molecular conformation, influencing the stability and reactivity of the compound (Huang, Haiji, 2009).

Chemical Reactions and Properties

N'-(2-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide participates in various chemical reactions, including the formation of complexes with metals. These reactions are crucial for understanding the compound's reactivity and potential applications in fields such as catalysis and materials science. The compound's ability to form stable complexes with metals like Cd, Co, Cu, and Zn has been demonstrated, highlighting its versatility and potential as a ligand (Qiu, Rui, 2011).

Physical Properties Analysis

The physical properties of N'-(2-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure and intramolecular interactions. These properties are essential for determining the compound's suitability for various applications, including its use in the synthesis of more complex molecules or materials (Elemike, Elias E. et al., 2018).

Chemical Properties Analysis

The chemical properties of N'-(2-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide, such as its reactivity with different chemical agents and stability under various conditions, have been studied. These properties are critical for its applications in synthetic chemistry and materials science. The compound's reactivity is highlighted by its ability to undergo further chemical transformations, leading to the synthesis of a wide range of derivatives with diverse chemical and physical properties (Adachi, K. et al., 1999).

properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-16-8-4-3-7-14(16)11-20-21-18(23)15-9-12-5-1-2-6-13(12)10-17(15)22/h1-11,22H,(H,21,23)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTQQKIKGQKVFK-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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